Home > Products > Screening Compounds P49725 > DTBS-Gemcitabine
DTBS-Gemcitabine -

DTBS-Gemcitabine

Catalog Number: EVT-13955147
CAS Number:
Molecular Formula: C21H39F2N3O4Si2
Molecular Weight: 491.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DTBS-Gemcitabine is a derivative of gemcitabine, a nucleoside analog that serves as a chemotherapeutic agent extensively used in treating various cancers, including pancreatic, lung, breast, and ovarian cancers. The compound's full chemical name is 4-amino-1-[(2R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluorooxolan-2-yl]pyrimidin-2-one. Its molecular formula is C21H39F2N3O4Si2, with a molecular weight of approximately 491.7 g/mol .

Source and Classification

DTBS-Gemcitabine is classified as a synthetic organic compound and falls under the category of antineoplastic agents due to its application in cancer treatment. It is synthesized through specific chemical processes involving gemcitabine and di-tert-butylsilyl groups.

Synthesis Analysis

Methods and Technical Details

The synthesis of DTBS-Gemcitabine involves several key steps:

  1. Protection of Gemcitabine: The initial step involves protecting the gemcitabine molecule by reacting it with a silylating agent like tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This step prevents unwanted reactions during subsequent steps.
  2. Conjugation with DTBS: The protected gemcitabine is then reacted with a di-tert-butylsilyl reagent under controlled conditions to form the DTBS-Gemcitabine compound.
  3. Deprotection: Finally, the protecting groups are removed to yield DTBS-Gemcitabine in its active form.

The industrial production of this compound typically utilizes automated reactors and continuous flow systems to enhance efficiency and ensure high purity levels.

Molecular Structure Analysis

Structure and Data

The molecular structure of DTBS-Gemcitabine can be described by its IUPAC name and molecular formula:

  • Molecular Formula: C21H39F2N3O4Si2
  • Molecular Weight: 491.7 g/mol
  • IUPAC Name: 4-amino-1-[(2R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluorooxolan-2-yl]pyrimidin-2-one
  • InChI: InChI=1S/C21H39F2N3O4Si2/c1-19(2,3)31(7,8)28-13-14-16(30-32(9,10)20(4,5)6)21(22,23)17(29-14)26-12-11-15(24)25-18(26)27/h11-12,14,16-17H,13H2,1-10H3,(H2,24,25,27)/t14-,16-,17-/m1/s1 .
Chemical Reactions Analysis

Reactions and Technical Details

DTBS-Gemcitabine can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to form oxidized derivatives using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can modify functional groups on the compound using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions can occur where the DTBS group is replaced by other functional groups using nucleophiles like amines or thiols.

These reactions allow for the creation of various derivatives that can be utilized for different applications in research and medicine.

Mechanism of Action

DTBS-Gemcitabine operates primarily by interfering with DNA synthesis in cancer cells. Once inside the cell, it is phosphorylated to its active form—gemcitabine triphosphate. This active metabolite competes with deoxycytidine triphosphate for incorporation into DNA during replication. The incorporation of gemcitabine triphosphate results in "masked termination" of DNA synthesis because it prevents further elongation by DNA polymerases due to its non-terminal position within the DNA strand . This mechanism ultimately leads to apoptosis in malignant cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DTBS-Gemcitabine exhibits specific physical and chemical properties that contribute to its functionality:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Relevant data concerning these properties are critical for understanding how the compound behaves under various conditions during synthesis and application .

Applications

Scientific Uses

DTBS-Gemcitabine has several significant applications in scientific research:

  1. Chemistry: It is utilized in developing new chemotherapeutic agents and drug delivery systems.
  2. Biology: Researchers study its effects on cellular processes and potential as targeted cancer therapy.
  3. Medicine: The compound is investigated for efficacy against various cancers such as pancreatic and lung cancers.
  4. Industry: It plays a role in formulating advanced drug delivery systems including liposomal and nanoparticle-based therapies .
Synthesis and Structural Modification of DTBS-Gemcitabine

Prodrug Design Rationale for Enhanced Bioavailability and Tumor Targeting

Gemcitabine's clinical utility is limited by rapid systemic deamination to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU) by cytidine deaminase (CDA), resulting in a plasma half-life of 8–17 minutes [9]. Additionally, its hydrophilic nature necessitates nucleoside transporters (e.g., hENT1/SLC29A1) for cellular uptake, which are frequently downregulated in chemoresistant tumors [9] [4]. The di-tert-butylsilyl (DTBS) prodrug approach addresses these limitations through:

  • Lipophilicity Enhancement: Masking gemcitabine's 3'- and 5'-hydroxyl groups with tert-butyldimethylsilyl groups increases log P by ~2–3 units, facilitating passive diffusion across intestinal and tumor membranes independent of transporters [3] [8].
  • Metabolic Shielding: Silylation prevents phosphorylation and enzymatic deactivation during systemic circulation, allowing intact prodrug accumulation in target tissues [3].
  • Tumor-Selective Activation: The acidic tumor microenvironment and overexpressed esterases/hydrolases promote selective cleavage of the silyl groups, releasing active gemcitabine intracellularly [4] [7].

Table 1: Key Limitations of Gemcitabine Addressed by DTBS Prodrug Design

LimitationMechanistic ConsequenceDTBS Mitigation Strategy
Rapid CDA-mediated deaminationShort plasma half-life (8–17 min)Steric hindrance blocks deaminase access
Low lipophilicityPoor membrane permeationIncreased log P via silylation
hENT1 dependencyResistance in transporter-deficient tumorsTransporter-independent uptake

Synthetic Pathways for 3',5'-Bis-O-Silyl Protection Strategies

The synthesis of DTBS-gemcitabine centers on regioselective protection of the 3'- and 5'-hydroxyl groups while preserving the 4-amino moiety for pharmacological activity. The optimized pathway employs:

  • Anhydrous Conditions: Gemcitabine HCl is neutralized with triethylamine in dry DMF to liberate the free base [1] [10].
  • Silylation: Reaction with di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.05–1.10 equiv) at −40°C selectively yields the 3',5'-bis-O-(tert-butyldimethylsilyl) derivative. The bulky triflate leaving group minimizes N4-silylation side products (<5%) [10].
  • Purification: Silica gel chromatography (hexane:ethyl acetate, 7:3) isolates the prodrug in >85% purity. Crystallization from heptane/dichloromethane further elevates purity to >98% [1].

Critical process parameters include:

  • Temperature Control: Exothermic reactions above −30°C promote disilylation at N4.
  • Moisture Exclusion: Hydrolytic sensitivity necessitates argon atmospheres and molecular sieves [10].
  • Stoichiometry: Excess silylating agent (>1.1 equiv) degrades gemcitabine’s pyrimidine ring.

Table 2: Optimization Parameters for DTBS-Gemcitabine Synthesis

Reaction ParameterSuboptimal ConditionOptimized ConditionImpact on Yield/Purity
Temperature25°C−40°CPrevents N4-silylation (yield +32%)
SolventTHFAnhydrous DMFEnhances solubility (+40% reaction rate)
Silylating AgentTBDMS-ClTBDMS-OTfImproves regioselectivity (purity >98%)
Equivalents2.5 equiv1.05 equivReduces dimeric impurities by 75%

Optimization of Protecting Group Selection for Metabolic Stability

The tert-butyldimethylsilyl (TBDMS) group was selected after rigorous evaluation of silyl ethers for enzymatic stability and hydrolysis kinetics:

  • Steric Shielding: TBDMS provides superior steric bulk compared to triethylsilyl (TES) or trimethylsilyl (TMS) groups, reducing hepatic esterase cleavage by >50% [10].
  • Acid-Lability: The tert-butyl group enables preferential hydrolysis at tumor pH (6.5–7.0) versus plasma pH (7.4), with a hydrolysis half-life (t₁/₂) of 4.2 hours vs. 18 hours, respectively [4] [7].
  • Metabolic Resilience: Unlike labile ester prodrugs (e.g., valproate-gemcitabine), DTBS resists CDA deamination, confirmed by <5% dFdU formation in human plasma over 6 hours [3] [9].

Comparative hydrolysis studies in pancreatic cancer cell lysates (Panc-1) demonstrate:

  • DTBS-gemcitabine: 92% intact prodrug after 2 hours; 70% gemcitabine release at 8 hours.
  • TBDPS-gemcitabine (tert-butyldiphenylsilyl*): 65% intact after 2 hours due to phenyl-enhanced enzymatic cleavage.
  • TMS-gemcitabine: Complete hydrolysis within 30 minutes (unsuitable for sustained release) [10].

Table 3: Protective Group Performance in Gemcitabine Prodrugs

Protective GroupRelative Size (ų)Plasma Stability (t₁/₂, h)Tumor-Selective HydrolysisEnzymatic Resistance
TBDMS (DTBS)14018.2High (pH-dependent)High
TBDPS2109.5ModerateModerate
Acetyl520.3NoneLow
PEG-5000450048.0Passive EPR effect onlyHigh

Comparative Analysis of DTBS-Gemcitabine vs. Other Gemcitabine Prodrugs

DTBS-gemcitabine demonstrates distinct advantages over contemporary prodrug platforms:

  • Amino Acid Conjugates (e.g., Gem-Thr): While Gem-Thr exploits LAT-1 transporters for uptake, its amide bond exhibits variable cleavage (15–80% activation efficiency across cell lines). DTBS relies on pH-triggered hydrolysis, ensuring consistent release kinetics [3].
  • Fatty Acid Derivatives (e.g., CP-4126): Elaidic acid-modified gemcitabine enhances cellular retention but induces phospholipidosis in normal tissues. DTBS lacks cationic amphiphilicity, reducing off-target organ toxicity [4] [8].
  • PEGylated Gemcitabine: Polyethylene glycol conjugates extend half-life but suffer from accelerated blood clearance (ABC phenomenon) upon repeated dosing. DTBS avoids immune recognition due to low molecular weight (<800 Da) [4].
  • ROS-Activated Prodrugs (e.g., GEM-ZZQ): Though tumor-selective, H₂O₂-responsive prodrugs require high ROS flux for activation, limiting efficacy in hypoxic tumors. DTBS activation is pH/enzyme-driven, independent of oxidative stress [7].
  • Oral Prodrugs (e.g., LY2334737): Valproate-ester prodrugs enable oral dosing but show erratic absorption due to carboxylesterase variability. DTBS’s hydrolysis predictability supports dose linearity (R²=0.98 in rat PK) [8].

Table 4: Comparative Profile of Gemcitabine Prodrug Technologies

Prodrug TypeActivation MechanismBioavailability vs. GemcitabineTumor SelectivityKey Limitation
DTBS-gemcitabinepH/Enzymatic hydrolysis2.1–2.5x (AUC₀–∞)HighHepatic clearance of silyl groups
Gem-Thr [3]Intracellular amidases1.8x (AUC₀–∞)Moderate (LAT-1 dependent)Variable activation efficiency
CP-4126 [4]Intracellular esterases3.2x (Cₘₐₓ)LowPhospholipidosis risk
PEG-Gemcitabine [4]EPR effect + slow hydrolysis1.5x (t₁/₂)Passive targeting onlyABC phenomenon
LY2334737 [8]Hepatic carboxylesterase38% oral bioavailabilityNoneCES2 polymorphism sensitivity

Properties

Product Name

DTBS-Gemcitabine

IUPAC Name

4-amino-1-[(2R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluorooxolan-2-yl]pyrimidin-2-one

Molecular Formula

C21H39F2N3O4Si2

Molecular Weight

491.7 g/mol

InChI

InChI=1S/C21H39F2N3O4Si2/c1-19(2,3)31(7,8)28-13-14-16(30-32(9,10)20(4,5)6)21(22,23)17(29-14)26-12-11-15(24)25-18(26)27/h11-12,14,16-17H,13H2,1-10H3,(H2,24,25,27)/t14-,16-,17-/m1/s1

InChI Key

LUWQMPCKYNDDGB-DJIMGWMZSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O[Si](C)(C)C(C)(C)C

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O[Si](C)(C)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.